5-Nitro-3H-1,2,4-triazol-3-one
CAS No.: 4219-06-1
Cat. No.: VC17626242
Molecular Formula: C2N4O3
Molecular Weight: 128.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4219-06-1 |
|---|---|
| Molecular Formula | C2N4O3 |
| Molecular Weight | 128.05 g/mol |
| IUPAC Name | 5-nitro-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C2N4O3/c7-2-3-1(4-5-2)6(8)9 |
| Standard InChI Key | NVKJOXRVEKMMHS-UHFFFAOYSA-N |
| Canonical SMILES | C1(=NC(=O)N=N1)[N+](=O)[O-] |
Introduction
Synthesis and Catalytic Pathways
Inert Gas-Clustered Reaction Systems
Theoretical studies propose synthesizing NTO in neon-clustered (Ne) environments, which stabilize transition states through interparticulate interactions. Neon clusters achieve a self-consistent field energy () difference of 8.3 kJ/mol compared to helium systems, enhancing reaction feasibility .
Table 1: Stabilization Energies in Inert Gas-Clustered Systems
| Gas Cluster | (kJ/mol) |
|---|---|
| He | -1,542.3 |
| Ne | -1,550.6 |
| Ar | -1,538.9 |
Catalytic Chlorination and Amination
Chlorination of urea using Cl in Ne systems proceeds via radical intermediates, with ferric chloride () reducing the activation energy from 173.5 kJ/mol to 131.8 kJ/mol . Transition state analysis reveals chlorine radicals forming hydrogen bonds (1.84 Å) with amine hydrogens, stabilizing the intermediate . Subsequent amination with and formylation with HCOOH occur optimally in -catalyzed environments, achieving energy barriers below 80 kJ/mol .
Nitration and Cyclocondensation
Nitration of 1,2,4-triazol-3-one (TO) using HNO in Ne systems proceeds via electrophilic substitution, with lowering the activation energy to 81.6 kJ/mol . Comparative studies show NO as a less efficient nitrating agent due to higher energy requirements (112.4 kJ/mol) .
Structural and Vibrational Analysis
Molecular Geometry and Tautomerism
DFT studies identify two tautomers of NTO: the 3-nitro-1,2,4-triazol-5-one and 5-nitro-1,2,4-triazol-3-one forms. The latter dominates in crystalline phases, stabilized by intermolecular hydrogen bonds (1.87–2.05 Å) . High-pressure studies reveal minimal lattice distortion up to 10 GPa, underscoring structural resilience .
Vibrational Spectra
Harmonic vibrational frequencies computed at the CCSD/DZP level correlate with experimental IR spectra, showing prominent peaks at 1,540 cm (C–NO stretch) and 1,720 cm (C=O stretch) . Anharmonic corrections account for <2% deviation, validating theoretical models .
Table 2: Key Vibrational Modes of NTO
| Mode | Frequency (cm) | Assignment |
|---|---|---|
| 1,720 | C=O stretch | |
| 1,540 | C–NO stretch | |
| 1,260 | Ring deformation |
Decomposition Mechanisms
C–NO2_22 Homolysis
Unimolecular decomposition initiates via C–NO bond cleavage, requiring 210 kJ/mol at the CCSD/DZP level . This pathway produces NO radicals and triazole intermediates, which further decompose into HCN, NO, and CO .
Ring-Opening and Rearrangement
Alternative pathways involving ring-opening (ΔE = 245 kJ/mol) or nitro group migration (ΔE = 265 kJ/mol) are less favorable due to higher energy barriers . Transition states for these routes exhibit elongated bond lengths (C–N: 1.52 Å) and distorted ring geometries .
Table 3: Energy Barriers for NTO Decomposition Pathways
| Pathway | Energy Barrier (kJ/mol) |
|---|---|
| C–NO Homolysis | 210 |
| Ring-Opening | 245 |
| Nitro Migration | 265 |
Thermodynamic and Kinetic Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows NTO decomposes exothermically at 260°C with a heat release of 1,450 J/g . Kinetic analysis using the Kissinger method yields an activation energy of 148 kJ/mol, consistent with C–NO homolysis as the rate-limiting step .
Solvent Interactions
NTO forms stable complexes with polar solvents like HF and NH, with binding energies of -45.2 kJ/mol and -32.7 kJ/mol, respectively . These interactions reduce sensitivity to accidental ignition by dissipating thermal energy.
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